Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride
CAS No.: 1351659-25-0
Cat. No.: VC2882904
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride - 1351659-25-0](/images/structure/VC2882904.png)
Specification
CAS No. | 1351659-25-0 |
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Molecular Formula | C8H10ClN3 |
Molecular Weight | 183.64 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyridin-3-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h1-4,6H,5,9H2;1H |
Standard InChI Key | VMSDJEQDMAWLNJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=NN2C=C1)CN.Cl |
Canonical SMILES | C1=CC2=C(C=NN2C=C1)CN.Cl |
Introduction
Chemical Structure and Properties
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride is a heterocyclic organic compound characterized by a fused bicyclic structure combining pyrazole and pyridine rings, with a methylamine substituent at the 3-position forming a hydrochloride salt. The compound has the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol. Its structure represents an important pharmacophore in medicinal chemistry due to the unique spatial arrangement of its functional groups.
The IUPAC name is pyrazolo[1,5-a]pyridin-3-ylmethanamine;hydrochloride, and it is identified by CAS number 1351659-25-0. The compound's parent structure (without the hydrochloride salt) is known as Pyrazolo[1,5-A]pyridin-3-ylmethanamine (CAS: 118054-99-2) . The standard chemical notation for this compound includes the InChI string InChI=1S/C8H9N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h1-4,6H,5,9H2;1H and the corresponding InChIKey VMSDJEQDMAWLNJ-UHFFFAOYSA-N.
Structural Features
The core pyrazolo[1,5-a]pyridine scaffold consists of a 5-membered pyrazole ring fused with a 6-membered pyridine ring, creating a bicyclic system. The methylamine group (-CH₂NH₂) is attached at the 3-position of this fused ring system. In the hydrochloride salt form, the basic nitrogen of the amine group is protonated, forming an ionic bond with the chloride counterion.
This structural arrangement contributes to several important properties:
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The fused heterocyclic system provides a rigid scaffold that can interact with specific biological targets
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The basic amine group enhances water solubility in the salt form
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The planar aromatic system allows for potential π-stacking interactions with protein targets
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The nitrogen atoms in the pyrazole and pyridine rings can participate in hydrogen bonding as acceptors
Physical and Chemical Properties
The physical and chemical properties of Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride are summarized in Table 1:
The compound exhibits significantly improved aqueous solubility compared to non-aminated analogs, with reports indicating up to 1000-fold enhancement in solubility when formulated as the hydrochloride salt . This property is particularly valuable for pharmaceutical applications, as it addresses one of the common challenges in drug development – poor aqueous solubility.
Synthesis Methods
The synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride typically involves multi-step organic reactions. Several synthetic routes have been reported in the literature, with variations depending on the specific substitution patterns desired.
General Synthetic Approaches
One common synthetic approach involves the formation of the pyrazolo[1,5-a]pyridine core structure followed by functionalization at the 3-position. The cycloaddition of pyridine N-imine with appropriate dipolarophiles serves as a key step in constructing the fused ring system .
A general synthetic route may involve:
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Cycloaddition reaction to form the basic pyrazolo[1,5-a]pyridine scaffold
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Functionalization at the 3-position to introduce a precursor group (often a carboxylic acid or ester)
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Conversion of the precursor group to the methylamine functionality
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Formation of the hydrochloride salt to enhance solubility
Specific Synthetic Routes
One specific synthetic pathway begins with the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by further transformations to introduce the methylamine group . This approach provides an efficient method for accessing the core structure.
Another synthetic route may involve the conversion of Pyrazolo[1,5-a]pyridin-3-ylmethanol (a related compound with CAS: 117782-76-0) to the corresponding amine through a series of functional group transformations, potentially including:
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Conversion of the hydroxyl group to a better leaving group (e.g., mesylate or tosylate)
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Nucleophilic substitution with azide
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Reduction of the azide to the primary amine
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Formation of the hydrochloride salt
The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt.
Biological Activity and Mechanisms of Action
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride has garnered significant attention in medicinal chemistry primarily due to its role as a p110α-selective PI3 kinase inhibitor . The phosphoinositide 3-kinase (PI3K) pathway is crucial in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism, making it an important target for therapeutic intervention in diseases such as cancer.
PI3K Inhibition
The compound exhibits selective inhibition of the p110α isoform of PI3 kinase, which is frequently mutated or amplified in various human cancers . The selective nature of this inhibition is particularly valuable, as it potentially reduces off-target effects that might arise from inhibition of other PI3K isoforms.
Studies have demonstrated that Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride and its analogs maintain inhibitory potency while featuring significantly improved aqueous solubility compared to non-aminated analogs . This balance between potency and solubility is a critical factor in drug development, as it influences bioavailability and dosing regimens.
Structure-Activity Relationships
The development of Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride and related compounds has been guided by structure-activity relationship (SAR) studies that aim to optimize biological activity while improving physicochemical properties.
Key Structural Elements
Several structural features have been identified as important for the biological activity of this compound class:
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The fused pyrazolo[1,5-a]pyridine core provides a rigid scaffold that facilitates interaction with the target enzyme
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The methylamine substituent at the 3-position significantly enhances aqueous solubility without compromising inhibitory potency
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The formation of the hydrochloride salt further improves solubility properties, with reports indicating up to 1000-fold enhancement compared to non-aminated analogs
Structural Modification | Effect on Properties | Effect on Activity |
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Addition of methylamine at 3-position | Increased water solubility | Maintained inhibitory potency |
Formation of hydrochloride salt | >1000× enhancement in solubility | Improved bioavailability |
Modifications to the pyrazolo-pyridine core | Altered physicochemical properties | Varied effects on target selectivity |
Applications in Medicinal Chemistry
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride has several potential applications in medicinal chemistry, primarily stemming from its role as a p110α-selective PI3 kinase inhibitor.
Oncology Research
The PI3K pathway is frequently dysregulated in various cancers, making PI3K inhibitors promising candidates for anticancer therapy. The p110α isoform, in particular, is often mutated in human cancers, leading to constitutive activation of the pathway and promoting cellular proliferation and survival .
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride's selective inhibition of p110α, combined with its improved solubility profile, positions it as a potential lead compound for developing anticancer agents targeting PI3K-dependent tumors. The enhanced solubility may contribute to improved bioavailability, potentially translating to better efficacy in vivo.
Drug Discovery and Development
Beyond its specific application as a PI3K inhibitor, Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride serves as an important example in drug discovery of how structural modifications can be utilized to address pharmacokinetic challenges while maintaining target activity.
The successful enhancement of aqueous solubility through the addition of a basic amine group and formation of a hydrochloride salt demonstrates a valuable approach that could be applied to other compound classes facing similar solubility limitations . This strategy exemplifies the principles of rational drug design, where medicinal chemists make targeted modifications to improve drug-like properties.
Research Tool
As a selective PI3K inhibitor, the compound also has utility as a research tool for investigating the role of PI3K signaling in various biological processes. Such tools are essential for advancing our understanding of disease mechanisms and identifying potential new therapeutic targets.
Analytical Characterization
Proper analytical characterization is essential for confirming the identity, purity, and properties of Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride. Multiple analytical techniques are typically employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for structural elucidation of organic compounds. For Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride, both proton (¹H) and carbon (¹³C) NMR would provide valuable information about the arrangement of atoms and confirm the presence of key structural features.
Mass spectrometry (MS) is another important technique that provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for the free base form (C₈H₉N₃) would be at m/z 147.18, while the hydrochloride salt would exhibit different fragmentation patterns.
Infrared (IR) spectroscopy can identify functional groups present in the molecule, with characteristic absorption bands for N-H stretching (primary amine), aromatic C=C and C=N stretching, and potentially N-H bending vibrations.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of pharmaceutical compounds and can be coupled with various detection methods (UV, MS) for enhanced analysis. Development of an optimized HPLC method for Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride would facilitate quality control and stability studies.
Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reactions and assessing purity, with various visualization techniques available for detecting the compound on TLC plates.
Physical Property Determination
Melting point determination is a straightforward yet valuable technique for assessing the purity of crystalline compounds like Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride. A sharp melting point within a narrow temperature range typically indicates high purity.
Solubility studies in various solvents provide important information for formulation development and confirm the enhanced aqueous solubility conferred by the hydrochloride salt formation.
X-ray crystallography, while more specialized, can provide definitive confirmation of the three-dimensional structure of the compound in its crystalline state, including details of bond lengths, angles, and intermolecular interactions.
Comparison with Related Compounds
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride belongs to a broader family of heterocyclic compounds with similar structural features. Comparing its properties and activities with related compounds provides valuable insights into structure-function relationships.
Comparison with Pyrazolo[1,5-a]pyrimidin Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives represent a closely related class of compounds that differ from our target compound in the nature of the fused heterocyclic system. While Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride contains a pyridine ring fused to the pyrazole, pyrazolo[1,5-a]pyrimidines feature a pyrimidine ring in this position .
Notably, pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis, demonstrating their potential as antimicrobial agents . This differs from the primary application of Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride as a PI3K inhibitor, highlighting how subtle structural changes can significantly alter biological activity and therapeutic applications.
Comparison with Related Pyrazolo[1,5-a]pyridines
Within the pyrazolo[1,5-a]pyridine class, various derivatives with different substituents have been developed. For example, Pyrazolo[1,5-a]pyridin-3-ylmethanol (CAS: 117782-76-0) represents a related compound with a hydroxyl group instead of an amine at the methyl position .
The change from a hydroxyl to an amine group significantly affects properties such as solubility, hydrogen-bonding capacity, and acid-base characteristics, which in turn influence pharmacokinetic properties and target interactions. The methylamine derivative, particularly as the hydrochloride salt, exhibits superior aqueous solubility compared to the alcohol derivative .
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